1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole group, a pyrimidine ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the indole and pyrimidine intermediates, which are then coupled under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.
Scientific Research Applications
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperidine-4-carboxamide: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which can lead to different chemical and biological properties.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide: The presence of a hydroxy group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-32-21-7-4-6-20(15-21)28-25(31)19-9-12-29(13-10-19)23-16-24(27-17-26-23)30-14-11-18-5-2-3-8-22(18)30/h2-8,11,14-17,19H,9-10,12-13H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHIOYBQFOPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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